N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine
Description
Chemical Identity and Nomenclature
N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-yl)-ethyl]amine is a benzimidazole derivative characterized by a fused bicyclic structure comprising a benzene ring and an imidazole moiety. Its systematic IUPAC name, N-ethyl-2-(5-methoxy-1H-benzimidazol-2-yl)ethanamine, reflects the ethyl and methoxy substituents on the benzimidazole core. The compound is assigned the CAS Registry Number 915924-04-8, with a molecular formula of C₁₂H₁₇N₃O and a molecular weight of 219.28 g/mol. The SMILES notation (COC₁=CC=C₂C(N=C(CCNCC)N₂)=C₁) encapsulates its structural features: a methoxy group at the 5-position of the benzimidazole ring and an ethylamine side chain at the 2-position.
Historical Context of Benzimidazole Derivatives in Organic Chemistry
Benzimidazole derivatives have been pivotal in organic chemistry since their discovery in the mid-20th century. Initial interest arose in 1944 when Woolley identified their structural resemblance to purines, suggesting potential biological activity. The 1950s–1970s marked a turning point with the development of therapeutic agents such as mebendazole (anthelmintic) and cimetidine (antihistamine), showcasing benzimidazoles' versatility. By the 1980s, proton pump inhibitors like omeprazole, featuring a benzimidazole scaffold, revolutionized gastrointestinal treatment. Advances in synthetic methodologies, including condensation reactions of o-phenylenediamine with carbonyl compounds, enabled the diversification of benzimidazole derivatives. The compound this compound exemplifies modern efforts to optimize substituents for enhanced physicochemical and pharmacological properties.
Significance in Heterocyclic Compound Research
Benzimidazoles occupy a privileged position in heterocyclic chemistry due to their structural adaptability and broad bioactivity. The incorporation of electron-donating groups, such as methoxy and ethylamine in this compound, modulates electronic and steric properties, influencing binding affinity to biological targets. These derivatives are integral to drug discovery, with applications in antimicrobial, anticancer, and antiviral therapies. For instance, the methoxy group enhances solubility and metabolic stability, while the ethylamine side chain facilitates interactions with enzymatic active sites. Beyond pharmacology, benzimidazole derivatives are employed in materials science, such as organic semiconductors and corrosion inhibitors, underscoring their multidisciplinary relevance.
The synthesis of this compound typically involves condensation of 5-methoxy-1H-benzimidazole-2-ethylamine with ethylating agents, followed by purification via column chromatography. Recent green chemistry approaches, including microwave-assisted synthesis, have improved yield and reduced reaction times. This compound’s structural features make it a candidate for further exploration in targeted drug design and catalytic applications.
Properties
IUPAC Name |
N-ethyl-2-(6-methoxy-1H-benzimidazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-3-13-7-6-12-14-10-5-4-9(16-2)8-11(10)15-12/h4-5,8,13H,3,6-7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINNSAWMDNQJFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=NC2=C(N1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Alkylation with Ethyl Bromide
- Procedure : The benzimidazole derivative reacts with ethyl bromide in the presence of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).
- Conditions :
- Yield : ~50% for ethyl-substituted derivatives.
Method B: Reductive Amination
- Procedure : A two-step process involving imine formation with glyoxal followed by reduction using sodium borohydride (NaBH₄) or hydrogen gas with a palladium catalyst.
- Conditions :
Optimization and Purification
Post-alkylation, the crude product is purified via:
- Recrystallization : Using ethanol/water mixtures.
- Column Chromatography : Silica gel with ethyl acetate/hexane eluents.
- Acid-Base Extraction : Isolation via pH adjustment (e.g., HCl/NaOH).
- Patent WO2013150545A2 reports a purification method using ammonium carbonate and ethanol, achieving >95% HPLC purity for related benzimidazole derivatives.
Comparative Data for N-Alkylation
The table below summarizes yields and conditions for N-alkylation of analogous benzimidazole compounds:
| Entry | Alkylating Agent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Methyl bromide | DMSO | 140°C | 12 | 83 |
| 2 | Ethyl bromide | DCM | 0–25°C | 5.0 | 50 |
| 3 | Propyl bromide | DMSO | 25°C | 1.7 | 91 |
Industrial-Scale Considerations
For large-scale production, continuous flow reactors and automated systems are prioritized to enhance efficiency. Key parameters include:
- Catalyst Recycling : Reducing costs via reusable palladium or nickel catalysts.
- Solvent Recovery : Distillation of DMSO or DCM for reuse.
Challenges and Mitigation
- Low Yield in Ethyl Alkylation : Attributed to steric hindrance; mitigated by slow reagent addition and excess ethyl bromide.
- Byproduct Formation : Controlled via pH stabilization (e.g., Na₂CO₃).
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur at the benzimidazole ring or the ethylamine moiety, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
Medicinal Chemistry
N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine is investigated for its potential therapeutic effects. The benzimidazole moiety is known for its biological activity, particularly in the development of anti-cancer agents and anti-parasitic drugs. Research suggests that compounds containing benzimidazole derivatives exhibit significant efficacy against various types of cancer cells and parasites .
Pharmacological Studies
The compound has been explored for its role in modulating biological pathways. Studies indicate that it may interact with specific receptors or enzymes involved in disease processes. For instance, its potential as an inhibitor or modulator of certain kinases or phosphodiesterases is under investigation, which could lead to novel treatments for diseases such as cancer or cardiovascular disorders .
Biochemical Research
In biochemistry, this compound is utilized as a biochemical probe to study cellular mechanisms. Its ability to selectively bind to biological targets makes it useful in proteomics and metabolic studies. Researchers use it to investigate protein interactions and signaling pathways .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the synthesis of various benzimidazole derivatives, including this compound, demonstrating significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Case Study 2: Antiparasitic Properties
Another research effort focused on the antiparasitic effects of benzimidazole derivatives. The findings indicated that compounds similar to this compound exhibited potent activity against protozoan parasites, suggesting potential applications in treating diseases like malaria and leishmaniasis .
Summary Table of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Medicinal Chemistry | Development of anti-cancer and anti-parasitic agents | Significant efficacy against cancer cell lines |
| Pharmacological Studies | Modulation of biological pathways | Potential inhibitors of kinases |
| Biochemical Research | Study of protein interactions and signaling pathways | Useful as biochemical probes |
Mechanism of Action
The mechanism of action of N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine involves its interaction with specific molecular targets and pathways. It is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Research Implications
The target compound’s methoxy and ethylamine groups balance solubility and reactivity, making it suitable for applications in medicinal chemistry (e.g., kinase inhibitors) or as a ligand in catalytic systems. Structural analogs demonstrate that substituent modifications can drastically alter electronic properties, bioavailability, and safety profiles, necessitating careful design in drug development .
Biological Activity
N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine is a compound within the benzimidazole family, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Overview of Benzimidazole Compounds
Benzimidazoles are a class of compounds recognized for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The unique structure of benzimidazoles allows them to interact with various biological targets, making them valuable in medicinal chemistry.
| Property | Value |
|---|---|
| IUPAC Name | N-ethyl-2-(5-methoxy-1H-benzimidazol-2-yl)ethanamine |
| Molecular Formula | C₁₂H₁₇N₃O |
| Molecular Weight | 219.29 g/mol |
| CAS Number | 915924-04-8 |
Synthesis
The synthesis of this compound typically involves:
- Condensation : o-phenylenediamine is condensed with formic acid.
- Alkylation : The resulting product is alkylated with ethylamine.
- Methoxylation : Final methoxylation step to introduce the methoxy group.
This multi-step process ensures high yield and purity of the compound, which can be produced via batch or continuous flow methods in an industrial setting .
Antimicrobial and Antiviral Properties
Research indicates that benzimidazole derivatives exhibit significant antimicrobial and antiviral activities. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains and viruses by disrupting their reproductive mechanisms .
Anticancer Potential
This compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of specific signaling pathways. For example, it has been shown to inhibit cell cycle progression at the G2/M phase, leading to increased cell death in tumor models .
The mechanism of action involves binding to specific enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including:
- Inhibition of cell proliferation
- Induction of apoptosis
- Modulation of inflammatory responses
Case Studies
-
Study on Antimicrobial Activity :
A study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as an antimicrobial agent . -
Anticancer Research :
In a cell line study, this compound was found to significantly reduce the viability of breast cancer cells compared to control groups. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via alkylation or reductive amination of 5-methoxy-1H-benzimidazole precursors. For example, highlights the use of N-substituted imidoyl dichlorides and o-phenylenediamine derivatives to form benzimidazole scaffolds. Optimization involves adjusting solvent polarity (e.g., chloroform or ethanol for reflux), temperature (e.g., 6-hour reflux in CHCl₃ at ~80°C), and stoichiometric ratios of reactants (e.g., 1:1.1 molar ratio of benzimidazole precursor to alkylating agent) . demonstrates the utility of methoxy-substituted triphenylamine-imidazole systems, where substituent positioning affects reaction efficiency.
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?
- Methodology :
- ¹H/¹³C NMR : Assign methoxy (-OCH₃), ethyl (-CH₂CH₃), and benzimidazole aromatic protons. For example, reports δ = 3.76 ppm (s, 3H) for methoxy groups in similar structures.
- IR Spectroscopy : Identify N-H stretches (~3178 cm⁻¹) and carbonyl/amine vibrations (e.g., 1668 cm⁻¹ for amides) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₃H₁₃N₅ has MW = 239.2758 g/mol, as in ).
Q. How can purity and stability be assessed under varying experimental conditions?
- Methodology :
- HPLC/GC Analysis : Monitor degradation products under acidic/alkaline conditions (e.g., uses ethanol/water mixtures for crystallization and stability testing).
- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., reports melting points ~485 K).
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound, particularly hydrogen bonding and supramolecular interactions?
- Methodology : Single-crystal X-ray diffraction (e.g., ) reveals intermolecular N–H⋯N and C–H⋯O hydrogen bonds, which stabilize dimeric or ribbon-like structures. SHELX software ( ) refines torsional angles (e.g., N–C–C–C dihedral angles of -100.3° and -96.5° for gauche conformers). Challenges include resolving disorder in flexible ethyl/methoxy groups and interpreting non-classical interactions (e.g., S⋯S contacts at 3.62 Å) .
Q. What computational methods predict the compound’s electronic properties and reactivity in catalytic or biological systems?
- Methodology :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets (e.g., uses DFT to analyze Hirshfeld surfaces and charge distribution).
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., benzimidazole derivatives often bind to ATP-binding pockets or DNA minor grooves, as suggested in and ).
Q. How do substituent variations (e.g., methoxy position, ethyl vs. methyl groups) affect synthetic yields and bioactivity?
- Methodology :
- Comparative Synthesis : shows that moving the methoxy group from position 5 to 6 reduces fluorescence quantum yield by 30%, while notes that N-ethyl groups enhance lipophilicity compared to N-methyl.
- SAR Studies : Test derivatives against enzymatic assays (e.g., acetylcholinesterase or kinase inhibition) to correlate structure with activity.
Q. What strategies address contradictions in reaction outcomes between different synthetic protocols?
- Methodology :
- Mechanistic Analysis : Use kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps. highlights failed attempts with O-methylhydroxylamine, suggesting competing side reactions.
- Cross-Validation : Compare crystallographic data ( ) with spectroscopic results to confirm product identity when yields are low.
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
